Hexadecasphingosine

Vue d'ensemble

Description

La Sphingosine (d16:1) est un sphingolipide atypique, une classe de lipides qui jouent des rôles cruciaux dans les processus cellulaires. Elle est formée par une série d'étapes enzymatiques commençant par la condensation du myristoyl-CoA et de la sérine via la sous-unité 3 de la sérine palmitoyltransférase à longue chaîne (SPTLC3), une enzyme qui préfère le myristoyl-CoA au palmitoyl-CoA . La Sphingosine (d16:1) est présente sous sa forme libre à de faibles niveaux dans le plasma humain et comme base sphingoïde dans diverses espèces de sphingolipides plasmatiques, y compris le sphingosine-1-phosphate, les céramides et les sphingomyélines .

Mécanisme D'action

- Primary Targets : C16-Sphingosine primarily interacts with sphingosine 1-phosphate receptors (S1PRs), which are G protein-coupled receptors (GPCRs). Among these, S1PR1 (also known as S1P1) is highly expressed on endothelial cells (ECs) and lymphocytes. S1PR2 and S1PR3 also play important roles in different contexts .

- Role of S1PR1 : On ECs, S1PR1 enhances vascular barrier function by promoting the assembly of adherens junctions and limiting inflammatory responses. It also mediates lymphocyte trafficking by facilitating their migration from lymph nodes to high S1P concentrations in lymph and blood .

- Role of S1PR2 : Induced in ECs during pathological conditions, S1PR2 opposes S1PR1 actions by enhancing vascular permeability and inducing inflammation .

- Role of S1PR3 : Expressed in pericytes and fibroblasts, S1PR3 mediates S1P-induced vasodilation and seems crucial for inflammatory and fibrotic responses .

- S1PR Signaling : Upon binding to S1PRs, C16-Sphingosine triggers downstream signaling pathways. For example, S1PR1 activation enhances vascular barrier function by translocating VE-cadherin and forming adherens junctions .

- Anti-Inflammatory Effects : EC S1PR1 signaling curbs pro-inflammatory adhesion molecules and cytokines, contributing to anti-inflammatory effects .

- S1PR2 Actions : S1PR2 opposes S1PR1, promoting inflammation and vascular permeability .

- Sphingolipid Metabolism : C16-Sphingosine is a major base of sphingolipids. It participates in sphingolipid metabolism, affecting cell fate, differentiation, and response to insulin .

- Molecular and Cellular Effects : C16-Sphingosine’s actions impact vascular integrity, immune responses, and lymphocyte trafficking. It influences cell growth, drug resistance, and tumor metastasis .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

Hexadecasphingosine is a secondary metabolite . Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules . In some cases, they are simply molecules that arise from the incomplete metabolism of other secondary metabolites .

Cellular Effects

It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism . The impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .

Molecular Mechanism

It is known that this compound is a secondary metabolite . Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules .

Temporal Effects in Laboratory Settings

It is known that the impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .

Dosage Effects in Animal Models

It is known that the impact of diet was more prominent due to loss of VDR as indicated by the differences in metabolites generated from energy expenditure, tri-carboxylic acid cycle, tocopherol, polyamine metabolism, and bile acids .

Metabolic Pathways

It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .

Transport and Distribution

It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .

Subcellular Localization

It is known that Vitamin D receptor (VDR) is a key genetic factor for shaping the host microbiome . Conditional VDR deletion severely changes metabolites specifically produced from carbohydrate, protein, lipid, and bile acid metabolism .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La Sphingosine (d16:1) est synthétisée par une série de réactions enzymatiques. Le processus commence par la condensation du myristoyl-CoA et de la sérine, catalysée par la sous-unité 3 de la sérine palmitoyltransférase à longue chaîne (SPTLC3). Cette réaction produit la 3-cétosphinganine, qui est ensuite réduite en dihydrosphingosine. Enfin, la dihydrosphingosine est désaturée pour former la Sphingosine (d16:1) .

Méthodes de production industrielle : La production industrielle de la Sphingosine (d16:1) implique généralement l'extraction et la purification du composé à partir de sources naturelles, telles que les tissus animaux. Des techniques avancées comme la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour garantir la pureté et la qualité du produit final .

Types de réactions :

Phosphorylation : La Sphingosine (d16:1) peut être phosphorylée par des kinases de sphingosine pour former du sphingosine-1-phosphate.

Hydrolyse : La Sphingosine (d16:1) peut être hydrolysée pour produire des acides gras et d'autres métabolites.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Phosphorylation : Les kinases de sphingosine sont les principales enzymes impliquées dans le processus de phosphorylation.

Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse de la Sphingosine (d16:1).

Principaux produits :

Sphingosine-1-phosphate : Formé par phosphorylation.

Acides gras et métabolites : Produits par hydrolyse.

Applications De Recherche Scientifique

Cancer Research

Hexadecasphingosine has been implicated in the modulation of cancer cell metabolism and signaling pathways. Research indicates that sphingolipids, including this compound, play crucial roles in cancer progression and therapy resistance.

-

Case Study: Hepatocellular Carcinoma

A study characterized the lipid metabolism alterations in hepatocellular carcinoma (HCC) patients, revealing significant changes in sphingolipid profiles, including elevated levels of this compound. This elevation correlated with specific tumor characteristics and could serve as a potential biomarker for HCC prognosis and treatment response . -

Mechanistic Insights

This compound has been shown to influence apoptosis and cell proliferation in cancer cells. Its role in modulating sphingolipid metabolism can affect the balance between cell survival and death, making it a target for therapeutic strategies aimed at enhancing the efficacy of existing treatments .

Metabolic Studies

This compound is also being studied for its role in lipid metabolism and its implications for metabolic disorders.

-

Dietary Influence on Lipid Metabolism

A study on dietary methionine supplementation in pigs demonstrated that this compound levels were significantly altered in response to different dietary treatments. This suggests that this compound could be a useful biomarker for assessing dietary impacts on lipid metabolism . -

Sphingolipid Metabolism Alterations

Research indicates that this compound levels are influenced by various dietary components, which can modulate sphingolipid metabolism pathways. This modulation may have implications for understanding obesity-related metabolic disorders .

Toxicology

This compound is being investigated for its role in toxicometabolomics, particularly concerning the resistance mechanisms of pests to environmental toxins.

- Case Study: Western Corn Rootworm

An untargeted metabolomics analysis revealed that this compound levels were altered in resistant versus susceptible strains of western corn rootworm when exposed to Bt toxins. This finding highlights the potential of this compound as a biomarker for understanding resistance mechanisms in agricultural pests .

Pharmacological Applications

The pharmacological properties of this compound are being explored for potential therapeutic applications.

- Sphingolipid Signaling Pathways

This compound is involved in various signaling pathways that regulate inflammation and immune responses. Its modulation could potentially lead to therapeutic strategies for inflammatory diseases and conditions associated with dysregulated immune responses .

Data Table: Summary of Research Findings on this compound

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cancer Research | Elevated levels correlate with HCC tumor characteristics | Potential biomarker for prognosis |

| Dietary Impact | Altered levels due to dietary methionine supplementation | Biomarker for lipid metabolism assessment |

| Toxicology | Changes in resistant pests' metabolome upon toxin exposure | Understanding resistance mechanisms |

| Pharmacology | Involvement in signaling pathways affecting inflammation | Potential therapeutic target |

Comparaison Avec Des Composés Similaires

Sphingosine (d181): A more common sphingoid base with similar biological functions but different chain length and saturation.

Ceramides: Sphingosine (d16:1) can be converted to ceramides, which are involved in cell signaling and apoptosis.

Sphingomyelins: Sphingosine (d16:1) is a precursor to sphingomyelins, which are essential components of cell membranes.

Uniqueness: Sphingosine (d16:1) is unique due to its specific chain length and the presence of a double bond, which distinguishes it from other sphingoid bases like sphingosine (d18:1). This unique structure influences its biological activity and interactions with enzymes and receptors .

Activité Biologique

Hexadecasphingosine, also known as sphinganine or d-erythro-sphingosine, is a long-chain base that plays a significant role in the sphingolipid metabolism pathway. This compound is crucial for various biological processes, including cell signaling, apoptosis, and inflammation. The following sections will explore its biological activity, mechanisms of action, and implications in health and disease.

Overview of this compound

This compound is synthesized from serine and palmitoyl-CoA through a series of enzymatic reactions involving serine palmitoyltransferase and ceramide synthase. It serves as a precursor for more complex sphingolipids, including ceramides and sphingomyelin. Its biological functions are mediated through its interaction with specific receptors and enzymes, influencing cellular processes such as growth, survival, and apoptosis.

Biological Functions

1. Cell Signaling:

this compound is involved in the regulation of several signaling pathways. It can modulate the activity of protein kinases and phosphatases, affecting cell proliferation and survival. For instance, it has been shown to activate protein kinase C (PKC), which plays a role in various cellular responses including differentiation and apoptosis .

2. Apoptosis:

The compound is implicated in the induction of apoptosis. Elevated levels of this compound can lead to increased ceramide production, which is known to promote apoptotic signaling pathways. Studies have demonstrated that ceramide generated from sphinganine contributes to cell death in response to chemotherapeutic agents like daunorubicin .

3. Inflammation:

this compound is also involved in inflammatory responses. It can influence the release of pro-inflammatory cytokines and modulate immune cell functions. For example, it has been observed to enhance the secretion of IL-1β from monocytes through mechanisms involving membrane blebbing .

This compound exerts its effects through several mechanisms:

- Receptor Activation: It interacts with sphingosine-1-phosphate (S1P) receptors, leading to various intracellular responses that promote cell survival or apoptosis depending on the context.

- Enzymatic Pathways: this compound can be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates vascular integrity and angiogenesis . Conversely, it can also be converted to ceramide, which has pro-apoptotic effects.

- Extracellular Vesicle Release: Recent studies indicate that this compound influences the biogenesis and release of extracellular vesicles (EVs), which are crucial for intercellular communication and can carry bioactive lipids that affect neighboring cells .

Case Studies

Case Study 1: Cancer Research

In cancer biology, this compound has been investigated for its role in regulating tumor growth and apoptosis. A study highlighted that increasing levels of sphingolipids, including this compound, could inhibit the proliferation of multiple myeloma cells (KMS-11) with an IC50 value of 15.2 ± 4 μM . This suggests potential therapeutic applications in targeting sphingolipid metabolism for cancer treatment.

Case Study 2: Cardiovascular Health

Research has shown that sphinganine levels correlate with cardiovascular health markers. Elevated this compound levels were associated with improved endothelial function and reduced inflammation in vascular tissues, indicating its protective role against cardiovascular diseases .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Cell Signaling | PKC Activation | Regulates growth and differentiation |

| Apoptosis | Ceramide Production | Induces programmed cell death |

| Inflammation | Cytokine Release | Modulates immune responses |

| Extracellular Vesicles | EV Biogenesis | Influences intercellular communication |

Propriétés

IUPAC Name |

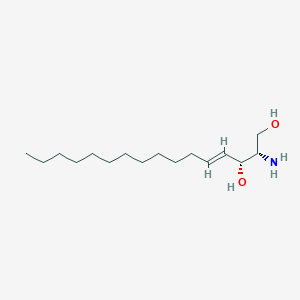

(E,2S,3R)-2-aminohexadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3/b13-12+/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUSGZZCQZACPT-YYZTVXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.